molecular formula C14H12N4O4S B13990495 1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide CAS No. 80348-53-4

1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide

Cat. No.: B13990495
CAS No.: 80348-53-4
M. Wt: 332.34 g/mol
InChI Key: QNAWHIWHVLJJAZ-UHFFFAOYSA-N
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Description

3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the imidazole ring, nitration, sulfonation, and methylation. Common reagents used in these reactions include sulfuric acid, nitric acid, and methylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-n-naphthalen-1-yl-5-nitro-imidazole-4-sulfonamide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

80348-53-4

Molecular Formula

C14H12N4O4S

Molecular Weight

332.34 g/mol

IUPAC Name

3-methyl-N-naphthalen-1-yl-5-nitroimidazole-4-sulfonamide

InChI

InChI=1S/C14H12N4O4S/c1-17-9-15-13(18(19)20)14(17)23(21,22)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3

InChI Key

QNAWHIWHVLJJAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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